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Compound of Interest

Compound Name: Esomeprazole strontium

Cat. No.: B1257675 Get Quote

An objective comparison of the bioequivalence, pharmacokinetics, and experimental protocols

for the strontium and magnesium salts of esomeprazole, supported by regulatory findings and

published study data.

This guide provides a comprehensive comparison of esomeprazole strontium and

esomeprazole magnesium, focusing on their bioequivalence as established in pivotal clinical

trials. It is intended for researchers, scientists, and drug development professionals seeking a

detailed understanding of the performance and testing of these two forms of the widely used

proton pump inhibitor.

Executive Summary
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used

in the treatment of acid-related disorders. It is available in different salt forms, with

esomeprazole magnesium being the most common (marketed as Nexium®) and

esomeprazole strontium being a subsequently developed alternative. A 49.3 mg dose of

esomeprazole strontium is formulated to deliver an equivalent of 40 mg of esomeprazole,

comparable to the 40 mg esomeprazole magnesium dosage.[1]

The U.S. Food and Drug Administration (FDA) has approved esomeprazole strontium, with

the approval being based on a New Drug Application (NDA 202342) that included

comprehensive bioequivalence (BE) studies against the reference product, esomeprazole

magnesium.[2][3] These studies confirmed that esomeprazole strontium is bioequivalent to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1257675?utm_src=pdf-interest
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/202342Orig1s000Lbl.pdf
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/202342Orig1s000ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/202342Orig1s000OtherR.pdf
https://www.benchchem.com/product/b1257675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


esomeprazole magnesium, indicating that they can be used interchangeably in clinical practice.

[2]

Comparative Bioequivalence Data
Pivotal bioequivalence studies were conducted to compare esomeprazole strontium 40 mg

delayed-release capsules with esomeprazole magnesium (Nexium®) 40 mg delayed-release

capsules. These studies were essential for the regulatory approval of esomeprazole
strontium and demonstrated that the rate and extent of absorption of esomeprazole were

comparable between the two salt forms.

Two key studies were highlighted in the FDA's review of NDA 202342: one conducted under

fasting conditions and another where the drug was administered with applesauce.[2] Both

studies concluded that esomeprazole strontium was bioequivalent to esomeprazole

magnesium.[2]

While the FDA's public documentation confirms that bioequivalence was established, the

specific quantitative pharmacokinetic data from these head-to-head studies are not publicly

available in tabular format. The established bioequivalence, however, implies that the 90%

confidence intervals for the geometric mean ratios of key pharmacokinetic parameters, such as

the area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax), fell within the standard acceptance range of 80-125%.

For illustrative purposes, the following tables present data from a bioequivalence study of a

fixed-dose combination product containing esomeprazole strontium versus one with

esomeprazole magnesium. While not a direct comparison of the single-entity products, this

data supports the bioequivalence of the esomeprazole component across different salt forms in

a combination product.

Table 1: Pharmacokinetic Parameters for Esomeprazole in Fixed-Dose Combination Products

(Mean ± SD)
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Formulation Cmax (ng/mL) AUC0-t (h·ng/mL)

Naproxen + Esomeprazole

Strontium
658.21 ± 510.91 1,109.11 ± 1,111.59

Naproxen + Esomeprazole

Magnesium
595.09 ± 364.23 1,015.12 ± 952.98

Table 2: Geometric Mean Ratios and 90% Confidence Intervals for Esomeprazole in Fixed-

Dose Combination Products

Parameter
Geometric Mean Ratio
(Strontium/Magnesium)

90% Confidence Interval

Cmax 0.99 0.82 - 1.18

AUC0-t 1.04 0.91 - 1.18

Experimental Protocols
The bioequivalence of esomeprazole strontium and esomeprazole magnesium was

established through rigorous clinical trials. The following is a detailed methodology typical for

such studies, based on information from the FDA review documents and other published

esomeprazole bioequivalence studies.

Study Design
The pivotal bioequivalence studies for esomeprazole strontium employed a randomized,

open-label, single-dose, two-period, two-sequence crossover design.[2] This design is a

standard approach in bioequivalence testing, where each subject serves as their own control,

receiving both the test product (esomeprazole strontium) and the reference product

(esomeprazole magnesium) in a randomized order, separated by a washout period.

Fasting Study: Conducted to assess bioequivalence without the influence of food. Subjects

typically fast overnight for at least 10 hours before and for a specified period after drug

administration.[2]
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Fed (Applesauce) Study: This study was designed to evaluate the effect of food on drug

absorption and to provide dosing recommendations for patients who have difficulty

swallowing capsules. The contents of the capsules were sprinkled on a tablespoon of

applesauce.

Study Population
The studies were conducted in healthy adult volunteers. Key inclusion criteria typically include:

Age between 18 and 55 years.

Body mass index (BMI) within a normal range.

Good health as determined by medical history, physical examination, and laboratory tests.

Exclusion criteria often include:

History of clinically significant illnesses.

Allergies to proton pump inhibitors.

Use of any medication that could interfere with the study drugs.

Dosing and Administration
In each study period, subjects received a single oral dose of either:

Test Product: Esomeprazole strontium 49.3 mg (equivalent to 40 mg esomeprazole)

delayed-release capsule.

Reference Product: Esomeprazole magnesium (Nexium®) 40 mg delayed-release capsule.

The doses were administered with a standardized volume of water. A washout period of at least

7 days separated the two treatment periods to ensure the complete elimination of the drug from

the body before the next administration.

Pharmacokinetic Sampling and Analysis
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Blood samples were collected from each subject at predefined time points before and after

drug administration over a 24-hour period. Plasma was separated from the blood samples and

stored frozen until analysis.

The concentration of esomeprazole in the plasma samples was determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This analytical

technique is highly sensitive and specific for quantifying drug concentrations in biological fluids.

Bioequivalence Assessment
The primary pharmacokinetic parameters used to assess bioequivalence were:

AUC0-t: The area under the plasma concentration-time curve from time zero to the last

measurable concentration.

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Cmax: The maximum observed plasma concentration.

Statistical analysis was performed on the log-transformed pharmacokinetic parameters.

Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of

the test product to the reference product for AUC and Cmax were within the acceptance range

of 80.00% to 125.00%.

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for

esomeprazole.
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Caption: Workflow of a typical crossover bioequivalence study.
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Signaling Pathway of Esomeprazole
Esomeprazole, regardless of its salt form, acts by inhibiting the H+/K+-ATPase (proton pump)

in gastric parietal cells, which is the final step in gastric acid secretion.
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Caption: Mechanism of action of esomeprazole.
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Based on the comprehensive review by the FDA, esomeprazole strontium has been

demonstrated to be bioequivalent to esomeprazole magnesium.[2] This allows for the

conclusion that both salt forms provide a comparable rate and extent of esomeprazole

absorption, and therefore can be expected to have similar clinical efficacy and safety profiles

when administered at equivalent doses. The choice between the two may be influenced by

factors such as local availability and cost. The experimental protocols for establishing

bioequivalence are standardized and rigorous, ensuring that such alternative salt forms meet

the same high standards of quality and performance as the reference product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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